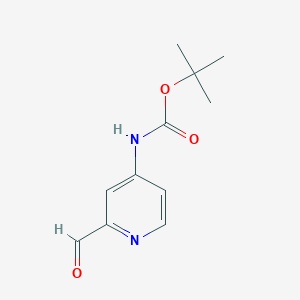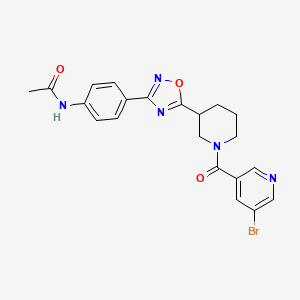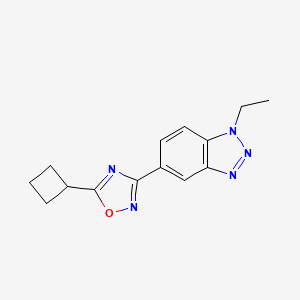
Tert-butyl 2-formylpyridin-4-ylcarbamate
描述
Tert-butyl 2-formylpyridin-4-ylcarbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further linked to a pyridine ring substituted with a formyl group at the 2-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formylpyridin-4-ylcarbamate typically involves the reaction of 2-formylpyridin-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions: Tert-butyl 2-formylpyridin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, aqueous conditions.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: Nitric acid, halogens (e.g., chlorine, bromine), acidic conditions.
Major Products Formed:
Oxidation: 2-formylpyridin-4-carboxylic acid.
Reduction: 2-formylpyridin-4-amine.
Substitution: Nitro-substituted or halogenated derivatives of the pyridine ring.
科学研究应用
Tert-butyl 2-formylpyridin-4-ylcarbamate has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in medicinal chemistry.
Biology: The compound can be used as a probe to study biological systems, such as enzyme inhibition or receptor binding assays.
Medicine: It may be utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound can be employed in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which tert-butyl 2-formylpyridin-4-ylcarbamate exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or disease being studied.
相似化合物的比较
Tert-butyl 2-formylpyridin-4-ylcarbamate is structurally similar to other carbamate derivatives and pyridine-based compounds. Some similar compounds include:
N-tert-butyl carbamate derivatives: These compounds share the tert-butyl carbamate moiety but differ in their aromatic or aliphatic substituents.
Pyridine derivatives: Compounds with pyridine rings substituted at various positions with different functional groups.
Uniqueness: this compound is unique due to its specific combination of the tert-butyl group, carbamate moiety, and formyl group on the pyridine ring. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
属性
IUPAC Name |
tert-butyl N-(2-formylpyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFQEAUCYICLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222435 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196151-92-4 | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196151-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(2-formyl-4-pyridinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-formylpyridin-4-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(2-fluorobenzoyl)amino]phenyl}-3-isopropyl-1-(4-methylphenyl)-1H-pyrazol-5-yl acetate](/img/structure/B1650662.png)
![5-allyl-3-(4-chlorophenyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B1650663.png)
![1'-(3-chlorophenyl)sulfonyl-7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine]](/img/structure/B1650664.png)
![4-ethyl-N~1~-{[1-(3-fluorophenyl)-3-methyl-5-(4-methylpiperazino)-1H-pyrazol-4-yl]methyl}-N~1~-(3-methoxypropyl)benzamide](/img/structure/B1650665.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B1650666.png)
![N~1~-{[5-(2,4-difluorophenoxy)-3-methyl-1-phenyl-1H-pyrazol-4-yl]methyl}-N~1~-(tetrahydro-2-furanylmethyl)-1-cyclopropanecarboxamide](/img/structure/B1650669.png)

![N-(3,5-dimethylphenyl)-1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B1650672.png)
![[4-(1H-pyrazol-1-yl)phenyl]methyl 2-(3-methylphenoxy)propanoate](/img/structure/B1650675.png)

![1-[6-(4-methylphenyl)pyridazin-3-yl]-N-1-naphthylpiperidine-3-carboxamide](/img/structure/B1650679.png)
![4-[5-(1-benzoylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B1650681.png)
![Ethyl 4-[(5-bromo-2-methoxybenzyl)amino]-3-ethylisoxazolo[5,4-d]pyrimidine-6-carboxylate](/img/structure/B1650682.png)
![N,N-dimethyl-3-oxo-4-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B1650684.png)
